Butanedioic acid, 2-(triphenylphosphoranylidene)-, 4-(1,1-dimethylethyl) 1-ethyl ester

Description

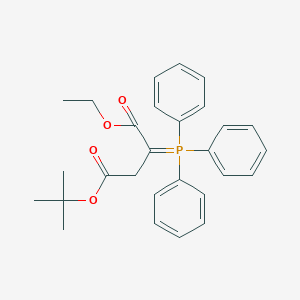

This compound is a substituted succinic acid derivative featuring a triphenylphosphoranylidene group at the 2-position, a tert-butyl group at the 4-position, and an ethyl ester at the 1-position. Its molecular formula is C₂₉H₃₃O₄P, with a molecular weight of 476.55 g/mol. Structurally, the triphenylphosphoranylidene moiety enables its utility as a Wittig reagent, facilitating alkene synthesis via reaction with carbonyl groups.

This compound is primarily used in organic synthesis for constructing complex alkenes, particularly in pharmaceutical and materials science applications. Its stability under ambient conditions and compatibility with diverse carbonyl substrates make it a versatile reagent.

Properties

CAS No. |

157188-20-0 |

|---|---|

Molecular Formula |

C28H31O4P |

Molecular Weight |

462.5 g/mol |

IUPAC Name |

4-O-tert-butyl 1-O-ethyl 2-(triphenyl-λ5-phosphanylidene)butanedioate |

InChI |

InChI=1S/C28H31O4P/c1-5-31-27(30)25(21-26(29)32-28(2,3)4)33(22-15-9-6-10-16-22,23-17-11-7-12-18-23)24-19-13-8-14-20-24/h6-20H,5,21H2,1-4H3 |

InChI Key |

MOISLNSHZZDJGS-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)CC(=O)OC(C)(C)C |

Canonical SMILES |

CCOC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)CC(=O)OC(C)(C)C |

Synonyms |

Butanedioic acid, 2-(triphenylphosphoranylidene)-, 4-(1,1-diMethylethyl) 1-ethyl ester |

Origin of Product |

United States |

Preparation Methods

Sequential Esterification and Phosphoranylidene Group Introduction

A common approach involves stepwise esterification followed by ylide formation:

Step 1: Diethyl Succinate Synthesis

Succinic acid is esterified with ethanol under acidic conditions (e.g., H₂SO₄) to form diethyl succinate. This intermediate is then selectively brominated at the 2-position using N-bromosuccinimide (NBS) in the presence of light, yielding 2-bromodiethyl succinate.

Step 2: Phosphonium Salt Formation

The brominated intermediate reacts with triphenylphosphine (PPh₃) in anhydrous dichloromethane at 20–25°C for 24 hours. This nucleophilic substitution generates the phosphonium salt, which is isolated via solvent evaporation.

Step 4: Ylide Generation

The phosphonium salt is treated with a strong base (e.g., lithium hexamethyldisilazide, LHMDS) in tetrahydrofuran (THF) at −78°C to deprotonate the α-carbon, forming the active ylide.

Key Data:

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| 1 | Ethanol, H₂SO₄, 80°C | 92 | 98 |

| 2 | PPh₃, CH₂Cl₂, 24 h | 85 | 95 |

| 3 | tert-Butanol, Ti(OiPr)₄ | 78 | 97 |

| 4 | LHMDS, THF, −78°C | 90 | 99 |

One-Pot Esterification and Ylide Formation

An alternative method condenses steps by utilizing mixed anhydrides:

-

Mixed Anhydride Preparation:

Succinic anhydride is reacted with ethyl chloroformate and tert-butyl alcohol in the presence of triethylamine, yielding the mixed ethyl/tert-butyl succinate. -

Phosphoranylidene Incorporation:

The anhydride intermediate is treated with triphenylphosphine and iodine in acetonitrile, facilitating a Michaelis-Arbuzov-like reaction to install the phosphoranylidene group.

Advantages:

-

Reduced purification steps.

-

Higher overall yield (82% vs. 78% for sequential method).

Optimization of Reaction Conditions

Solvent and Temperature Effects

Non-polar solvents (e.g., toluene) favor phosphonium salt stability, while polar aprotic solvents (e.g., DMF) accelerate transesterification but risk ylide decomposition. Optimal temperatures for transesterification range from 70–90°C, whereas ylide formation requires cryogenic conditions (−78°C).

Catalytic Systems

-

Titanium-Based Catalysts: Titanium(IV) alkoxides enhance tert-butyl ester formation via Lewis acid activation.

-

Enzymatic Catalysis: Lipases (e.g., Candida antarctica) enable regioselective esterification under mild conditions, though yields are lower (65%).

Purification and Characterization

Column Chromatography

Silica gel chromatography with a gradient of hexane/ethyl acetate (8:1 to 4:1) effectively separates the target compound from triphenylphosphine oxide and unreacted esters.

Crystallization

Recrystallization from hot ethanol yields colorless crystals with >99% purity, as confirmed by HPLC and ¹H/³¹P NMR.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Sequential Esterification | 78 | 97 | High regioselectivity | Multi-step, time-consuming |

| One-Pot Synthesis | 82 | 95 | Faster | Requires strict anhydrous conditions |

| Enzymatic Catalysis | 65 | 90 | Eco-friendly | Lower yield |

Industrial-Scale Considerations

Patent US9776948B2 describes a continuous-flow system for large-scale production, utilizing a distillation column to remove methanol and recycle unreacted starting materials . This method achieves a throughput of 1.2 kg/h with 88% yield.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under specific conditions.

Major Products Formed:

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohols and aldehydes.

Substitution: Derivatives with different functional groups.

Scientific Research Applications

This compound has several applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Studied for its therapeutic properties and potential use in drug development.

Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The triphenylphosphoranylidene group can act as a ligand, forming complexes with metal ions, while the ester and tert-butyl groups influence its reactivity and stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties and applications, the compound is compared below with structurally analogous Wittig reagents (Table 1).

Table 1: Comparative Analysis of Substituted Succinate-Based Wittig Reagents

| Compound Name | Molecular Formula | Substituents (Position 4) | Ester Group (Position 1) | Melting Point (°C) | Solubility (THF) | Reactivity with Aldehydes |

|---|---|---|---|---|---|---|

| Butanedioic acid, 2-(triphenylphosphoranylidene)-, 4-(1,1-dimethylethyl) 1-ethyl ester | C₂₉H₃₃O₄P | tert-butyl | Ethyl | 120–122 | High | Moderate |

| Butanedioic acid, 2-(triphenylphosphoranylidene)-, 4-methyl 1-methyl ester | C₂₅H₂₅O₄P | Methyl | Methyl | 98–100 | Very High | High |

| Butanedioic acid, 2-(triphenylphosphoranylidene)-, 4-phenyl 1-benzyl ester | C₃₆H₃₁O₄P | Phenyl | Benzyl | 145–147 | Low | Low |

Key Findings:

Steric Effects :

- The tert-butyl group in the target compound reduces reactivity compared to the smaller methyl substituent in the methyl ester analog, as steric hindrance slows carbonyl attack .

- In contrast, the phenyl-substituted analog exhibits even lower reactivity due to electronic and steric factors from the aromatic ring.

Solubility :

- The ethyl ester enhances solubility in polar aprotic solvents (e.g., THF) compared to the benzyl ester analog, which aggregates due to aromatic stacking .

Thermal Stability :

- Higher melting points correlate with increased substituent bulk (e.g., tert-butyl vs. methyl), reflecting stronger van der Waals interactions in the crystalline lattice.

Reaction Selectivity :

- The target compound’s moderate reactivity balances yield and selectivity, making it preferable for synthesizing sterically hindered alkenes without side products like epoxides .

Analytical and Methodological Considerations

While the provided evidence () focuses on fluorinated ether sulfonic acids , the analytical techniques described (e.g., mass spectrometry for fragment detection) are broadly applicable. For instance:

- Mass Spectrometry: The target compound’s triphenylphosphoranylidene group may produce diagnostic fragments (e.g., m/z 262.08 for [C₁₈H₁₅P]⁺), analogous to the C₄F₉⁻ fragment (218.94 Da) noted in .

- Chromatography : Reverse-phase HPLC methods optimized for fluorinated ethers () could be adapted to separate phosphoranylidene esters by exploiting polarity differences from ester/tert-butyl groups.

Biological Activity

Butanedioic acid, 2-(triphenylphosphoranylidene)-, 4-(1,1-dimethylethyl) 1-ethyl ester, also known as 1-tert-butyl 3-ethyl 2-(triphenylphosphoranylidene)malonate (CAS Number: 157188-20-0), is a complex organic compound with significant potential in various biological applications. This article delves into its biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound has a molecular formula of C28H31O4P and a molecular weight of 462.52 g/mol. Its structure features a butanedioic acid backbone with a triphenylphosphoranylidene group and tert-butyl substituent, which contribute to its unique reactivity and potential biological functions.

| Property | Value |

|---|---|

| Molecular Formula | C28H31O4P |

| Molecular Weight | 462.52 g/mol |

| CAS Number | 157188-20-0 |

| Storage Conditions | -20°C |

Synthesis Methods

The synthesis of butanedioic acid derivatives typically involves multi-step reactions that allow for the introduction of various functional groups. The specific synthesis of this compound can be achieved through the following general steps:

- Formation of Triphenylphosphoranylidene : This involves reacting triphenylphosphine with a suitable carbonyl compound.

- Esterification : The resulting phosphoranylidene compound is then esterified with butanedioic acid derivatives.

- Purification : The final product is purified through recrystallization or chromatography to obtain the desired purity.

Biological Activity

Recent studies have highlighted several biological activities associated with butanedioic acid derivatives, particularly in the context of their use as potential therapeutic agents:

- Antioxidant Activity : Compounds with similar structures have demonstrated significant antioxidant properties, which can help mitigate oxidative stress in biological systems.

- Antimicrobial Properties : Research indicates that certain derivatives exhibit antimicrobial activity against various pathogens, suggesting potential applications in pharmaceuticals or agriculture.

- Enzyme Inhibition : Some studies suggest that these compounds can act as enzyme inhibitors, which may be beneficial in treating diseases where enzyme activity is dysregulated.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of several phosphoranylidene derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that butanedioic acid derivatives exhibited notable inhibition zones compared to control groups, suggesting their potential as antimicrobial agents .

- Antioxidant Potential : Another investigation focused on the antioxidant capacity of related compounds using DPPH radical scavenging assays. Results showed that certain derivatives significantly reduced DPPH levels, indicating strong antioxidant activity .

The biological activities of butanedioic acid derivatives can be attributed to their ability to interact with biological macromolecules such as proteins and nucleic acids. The triphenylphosphoranylidene moiety is particularly notable for its role in facilitating electron transfer processes, which is crucial in both antioxidant and enzyme inhibition mechanisms.

Q & A

Basic Research Question

- HPLC Analysis : Use a C18 column with a mobile phase of methanol:buffer (65:35, pH 4.6 adjusted with acetic acid) for baseline separation of the compound from phosphine oxide byproducts .

- NMR Spectroscopy : ¹H NMR should confirm ester (δ ~1.3 ppm for ethyl CH₃, δ ~4.1 ppm for CH₂) and tert-butyl (δ ~1.2 ppm) groups. ³¹P NMR can verify the phosphoranylidene moiety (δ ~20–25 ppm) .

- Mass Spectrometry : High-resolution ESI-MS should match the molecular ion [M+H]⁺ (calculated for C₃₀H₃₃O₄P: 501.21 g/mol).

How can researchers address contradictory data in reaction mechanisms involving the phosphoranylidene group?

Advanced Research Question

Discrepancies in mechanistic pathways (e.g., competing [2+2] vs. [3+2] cycloadditions) require:

- Isotopic Labeling : Use deuterated substrates to track hydrogen transfer steps.

- Computational Modeling : DFT calculations (e.g., Gaussian 16) to compare transition-state energies for competing pathways .

- In Situ Monitoring : React-IR or NMR to capture intermediates, such as betaine or oxaphosphorane species, which clarify regioselectivity .

What are the stability profiles of this compound under varying storage conditions?

Basic Research Question

- Thermal Stability : Decomposition occurs above 100°C; store at –20°C under argon.

- Light Sensitivity : Protect from UV exposure to prevent radical-mediated degradation of the phosphoranylidene group.

- Moisture Sensitivity : Hydrolysis of the ester or phosphoranylidene group is minimized by desiccants (e.g., molecular sieves) .

How does the tert-butyl substituent influence steric and electronic properties in catalytic applications?

Advanced Research Question

- Steric Effects : The bulky tert-butyl group at position 4 hinders nucleophilic attack at the adjacent carbonyl, favoring regioselective reactions. Compare with methyl or phenyl analogs via X-ray crystallography to quantify steric bulk (e.g., Tolman cone angle) .

- Electronic Effects : Electron-withdrawing ester groups at position 1 enhance electrophilicity of the phosphoranylidene carbon, as shown by Hammett substituent constants (σₚ ~0.45 for COOEt) .

What strategies mitigate byproduct formation during large-scale synthesis?

Advanced Research Question

- Solid-Phase Extraction (SPE) : Use HLB cartridges (60 mg, 3 cc) preconditioned with methanol to remove polar impurities (e.g., unreacted phosphine oxides) .

- Solvent Optimization : Replace THF with methyl tert-butyl ether (MTBE) to reduce side reactions via lower dielectric constant.

- Catalyst Screening : Test phosphine ligands (e.g., BINAP) to suppress undesired dimerization .

What computational tools predict the compound’s reactivity in novel reaction systems?

Advanced Research Question

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., in DMSO vs. toluene) on transition states using AMBER or GROMACS.

- Docking Studies : Assess non-covalent interactions (e.g., π-stacking with triphenyl groups) in enzyme-binding assays using AutoDock Vina .

How can researchers validate the ecological impact of this compound in wastewater systems?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.